5-Oxo-2,3,4,5-tetrahydroazepino[2,1-a]isoquinoline-12b(1h)-carbonitrile
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Overview
Description
5-Oxo-1,2,3,4,5,12b-hexahydroazepino[2,1-a]isoquinoline-12b-carbonitrile is a complex heterocyclic compound that belongs to the class of isoquinolines. Isoquinolines are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications .
Preparation Methods
The synthesis of 5-Oxo-1,2,3,4,5,12b-hexahydroazepino[2,1-a]isoquinoline-12b-carbonitrile can be achieved through various synthetic routes. One common method involves the use of a cascade reaction, where multiple bond-forming and bond-cleaving events are combined into a single reaction operation. This method often employs transition-metal catalysts such as silver salts, which activate alkyne, alkene, and allene functionalities under mild conditions . Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.
Chemical Reactions Analysis
5-Oxo-1,2,3,4,5,12b-hexahydroazepino[2,1-a]isoquinoline-12b-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
5-Oxo-1,2,3,4,5,12b-hexahydroazepino[2,1-a]isoquinoline-12b-carbonitrile has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a catalyst in various organic reactions.
Biology: It is studied for its potential biological activities, such as antitumor, antiviral, and antimicrobial properties.
Medicine: It is investigated for its potential therapeutic applications, including its use as a drug candidate for various diseases.
Industry: It is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals
Mechanism of Action
The mechanism of action of 5-Oxo-1,2,3,4,5,12b-hexahydroazepino[2,1-a]isoquinoline-12b-carbonitrile involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes, modulation of receptor activity, and alteration of cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific biological activity being studied .
Comparison with Similar Compounds
5-Oxo-1,2,3,4,5,12b-hexahydroazepino[2,1-a]isoquinoline-12b-carbonitrile can be compared with other similar compounds, such as:
Isoquinoline derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities.
Indole derivatives: These compounds also have a heterocyclic structure and are known for their diverse pharmacological properties.
Oxazole derivatives: These compounds contain an oxygen and nitrogen atom in their ring structure and are studied for their potential therapeutic applications .
The uniqueness of 5-Oxo-1,2,3,4,5,12b-hexahydroazepino[2,1-a]isoquinoline-12b-carbonitrile lies in its specific structural features and the resulting biological activities, which make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
37045-07-1 |
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Molecular Formula |
C15H14N2O |
Molecular Weight |
238.28 g/mol |
IUPAC Name |
5-oxo-1,2,3,4-tetrahydroazepino[2,1-a]isoquinoline-12b-carbonitrile |
InChI |
InChI=1S/C15H14N2O/c16-11-15-9-4-3-7-14(18)17(15)10-8-12-5-1-2-6-13(12)15/h1-2,5-6,8,10H,3-4,7,9H2 |
InChI Key |
WABSMAFGQAQSOR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2(C3=CC=CC=C3C=CN2C(=O)C1)C#N |
Origin of Product |
United States |
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